4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde
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Overview
Description
4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde is an organic compound with the molecular formula C12H11N3O4 It is a derivative of benzaldehyde, featuring a methoxy group at the 4-position and a nitro-pyrazole moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Aldehyde Formation: The final step involves the formylation of the benzene ring. This can be achieved through the Vilsmeier-Haack reaction, where the methoxybenzene is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Sodium methoxide (NaOCH3), sodium hydride (NaH)
Major Products
Oxidation: 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Reduction: 4-methoxy-3-[(4-amino-1H-pyrazol-1-yl)methyl]benzaldehyde
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde depends on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzaldehyde: Lacks the nitro-pyrazole moiety, making it less versatile in terms of chemical reactivity and applications.
3-nitrobenzaldehyde: Lacks the methoxy and pyrazole groups, limiting its use in advanced materials and medicinal chemistry.
4-nitrobenzaldehyde: Similar to 3-nitrobenzaldehyde but with the nitro group at a different position, affecting its reactivity and applications.
Uniqueness
4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde is unique due to the presence of both the methoxy and nitro-pyrazole groups, which confer distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials.
Biological Activity
4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse studies and findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the nitration of a pyrazole derivative to introduce the nitro group, followed by a coupling reaction with a benzaldehyde precursor. Common reagents include palladium or copper catalysts and solvents such as ethanol or dimethylformamide .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds containing the 1H-pyrazole structure have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) .
Case Study:
A study screened several pyrazole derivatives for their ability to inhibit microtubule assembly and induce apoptosis in cancer cells. The results indicated that certain derivatives could enhance caspase-3 activity significantly, suggesting a mechanism of action through apoptosis induction .
Compound | IC50 (μM) | Effect on Caspase-3 Activity |
---|---|---|
7d | 10.0 | 1.33 times increase |
7h | 10.0 | 1.57 times increase |
10c | 2.5 | Significant morphological changes |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Various studies have evaluated its efficacy against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of bacterial growth.
Research Findings:
In vitro tests have shown that pyrazole derivatives can act as effective antibacterial agents, with minimum inhibitory concentration (MIC) values indicating potent activity against strains such as Staphylococcus aureus and Escherichia coli .
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to interfere with cellular processes:
- Microtubule Destabilization : By inhibiting microtubule assembly, this compound can disrupt mitotic processes in cancer cells.
- Apoptosis Induction : Enhanced caspase activity indicates a pathway leading to programmed cell death, crucial for eliminating malignant cells.
- Antibacterial Mechanisms : The presence of the nitro group may contribute to its antimicrobial efficacy by generating reactive nitrogen species that damage bacterial cell structures.
Properties
IUPAC Name |
4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-19-12-3-2-9(8-16)4-10(12)6-14-7-11(5-13-14)15(17)18/h2-5,7-8H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSJDGSKTKNJLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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